N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide

Description

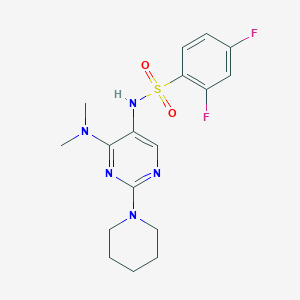

This compound features a pyrimidine core substituted at the 4-position with a dimethylamino group and at the 2-position with a piperidin-1-yl moiety. The 5-position is linked to a 2,4-difluorobenzenesulfonamide group. The 2,4-difluorobenzenesulfonamide group enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N5O2S/c1-23(2)16-14(11-20-17(21-16)24-8-4-3-5-9-24)22-27(25,26)15-7-6-12(18)10-13(15)19/h6-7,10-11,22H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYXFHFQJYXRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and piperidinyl groups. The final step often involves the sulfonation of the aromatic ring to introduce the difluorobenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The aromatic ring and pyrimidine core can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may interact with biological targets, making it a candidate for studying biochemical pathways.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide exerts its effects is not well-documented. its structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Sulfonamides

(a) N-[5-(2-amino-4-methylpyrido[2,3-d]pyrimidin-6-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide (BindingDB ID: 50291199)

- Structural Similarities :

- Pyrimidine core.

- 2,4-difluorobenzenesulfonamide group.

- Key Differences: Pyrido[2,3-d]pyrimidine fused ring system vs. standalone pyrimidine. Methoxy-substituted pyridine at position 5 vs. dimethylamino-piperidinyl substitution.

- Implications : The fused pyrido-pyrimidine system may enhance planar stacking interactions but reduce conformational flexibility compared to the target compound .

(b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structural Similarities :

- Pyrimidine core with fluorinated aryl groups.

- Sulfonamide substituent.

- Key Differences: Hydroxymethyl and isopropyl substituents on pyrimidine vs. dimethylamino and piperidinyl groups. Methanesulfonamide vs. 2,4-difluorobenzenesulfonamide.

Piperidine-Containing Analogs

(a) Example 86: Quinoline-Pyrimidine Hybrid (Patent Preparation)

- Structure: N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

- Key Features: Piperidinylidene group linked to a quinoline-pyrimidine scaffold. Dimethylaminobenzamide substituent.

- Both utilize dimethylamino groups, suggesting shared electronic effects .

(b) AM251 (GPCR Ligand)

- Structure : N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

- Key Features :

- Piperidine-linked pyrazole carboxamide.

- Halogenated aryl groups.

- Comparison :

Sulfonamide Derivatives with Varied Cores

(a) N-(2,4-dimethylphenyl)-4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide

- Structural Features: Benzamide core with pyrimidinyl-phenoxy substituents. Methoxy and dimethylphenyl groups.

- Comparison: The benzamide vs. Methoxyphenoxy groups introduce steric and electronic differences compared to the target’s difluorobenzenesulfonamide .

Biological Activity

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H27N5O2S

- Molecular Weight : 341.5 g/mol

- CAS Number : 1795297-02-7

| Property | Value |

|---|---|

| Molecular Formula | C15H27N5O2S |

| Molecular Weight | 341.5 g/mol |

| CAS Number | 1795297-02-7 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its role as a potential inhibitor of certain kinases and receptors involved in cellular signaling pathways.

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases that are crucial in tumor growth and proliferation.

- Receptor Binding : It exhibits affinity for dopamine receptors, particularly D3 receptors, which are implicated in several neurological disorders.

Pharmacological Effects

Research indicates that this compound may have the following pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation in vitro.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting potential pain-relief applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a similar pyrimidine derivative in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells.

Study 2: Analgesic Effects

In a mouse model, an analog of this compound was tested for its analgesic properties. The results showed a dose-dependent reduction in pain response during the formalin test, suggesting central analgesic activity.

Q & A

Q. What computational tools predict the drug-likeness and bioavailability of this compound?

- Methodological Answer : Tools like SwissADME or Molinspiration assess Lipinski’s Rule of Five parameters. DFT calculations (e.g., Gaussian 09) evaluate electronic properties, while molecular docking (AutoDock Vina) screens for binding affinity to targets like mTOR or PI3K .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields of the piperidinyl-pyrimidine core?

- Methodological Answer :

- Catalyst Screening : Replace p-toluenesulfonic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .

- Byproduct Analysis : Use LC-MS to identify intermediates and adjust stoichiometry to suppress side reactions (e.g., over-sulfonylation) .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Conformational Sampling : Perform molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility, which docking static models may miss .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences when substituents (e.g., 2,4-difluorophenyl) are modified .

- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics and validate docking poses .

Q. How can crystallographic data (e.g., from SHELXL) guide SAR studies for sulfonamide derivatives?

- Methodological Answer :

- Torsion Angle Analysis : Identify rigid vs. flexible regions (e.g., piperidinyl ring puckering) to optimize steric interactions .

- Hydrogen Bond Networks : Map interactions between sulfonamide oxygen and target residues (e.g., AKT kinase) to prioritize substituents enhancing binding .

Q. What experimental and computational approaches validate the compound’s potential as an antimicrobial or anticancer agent?

- Methodological Answer :

- In Vitro Assays : MIC (minimum inhibitory concentration) testing against Gram-positive/-negative bacteria and MTT assays on cancer cell lines .

- ROS Detection : Use DCFH-DA probes to measure reactive oxygen species generation linked to cytotoxicity .

- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., apoptosis, mTOR) post-treatment .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies between NMR and X-ray crystallography data for substituent orientation?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use VT-NMR (variable temperature) to detect rotational barriers .

- DFT-NMR Comparison : Calculate chemical shifts for proposed conformers and match experimental data .

Q. Why do batch-to-batch variations in purity occur despite identical synthetic protocols?

- Methodological Answer :

- Trace Metal Analysis : ICP-MS detects catalyst residues (e.g., Pd from coupling reactions) affecting stability .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hygroscopic or photolytic degradation pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.